tert-Butyl (6-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a 6-bromopyridin-3-yl moiety. This compound is classified under carbamates, which are esters or salts of carbamic acid. The presence of bromine in the pyridine ring enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.
The biological activity of tert-butyl (6-bromopyridin-3-yl)carbamate has been studied in various contexts. Compounds containing brominated pyridine derivatives are known for their potential antimicrobial, antifungal, and anticancer properties. Specifically, the presence of the bromine atom may enhance the compound's ability to interact with biological targets, leading to increased efficacy against certain pathogens or cancer cells. Research indicates that similar compounds can exhibit selective toxicity towards cancerous cells while sparing normal cells, making them candidates for further pharmacological studies .
Synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate can be achieved through several methods:
These methods provide efficient routes for synthesizing this compound with high purity levels.
tert-Butyl (6-bromopyridin-3-yl)carbamate has several applications:
Interaction studies involving tert-butyl (6-bromopyridin-3-yl)carbamate have focused on its binding affinity to various biological macromolecules. These studies typically employ techniques such as:
Such studies provide insights into its potential therapeutic applications and help identify suitable targets for drug development.
Several compounds share structural similarities with tert-butyl (6-bromopyridin-3-yl)carbamate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Bromopyridine | Brominated pyridine without carbamate | Lacks the carbamate functionality; simpler structure. |
| tert-Butyl N-(pyridin-2-yl)carbamate | Similar carbamate structure but different ring | Different substitution pattern affects reactivity. |
| 4-Bromo-N-(pyridin-2-yl)benzamide | Contains both bromine and amide functionalities | Amide instead of carbamate alters biological activity. |
These compounds illustrate variations in structure that can influence their chemical behavior and biological activity. The unique combination of a brominated pyridine with a tert-butyl carbamate distinguishes tert-butyl (6-bromopyridin-3-yl)carbamate from others, potentially enhancing its pharmacological profile.
The IUPAC name tert-butyl (6-bromopyridin-3-yl)carbamate reflects its core structure:
The SMILES notation CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br and InChI LSFAQGJWQMNXLP-UHFFFAOYSA-N provide precise structural identifiers. The compound’s bromine atom at position 6 and carbamate at position 3 facilitate reactivity in cross-coupling and deprotection reactions, respectively.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | |
| Molecular Weight | 273.13 g/mol | |
| IUPAC Name | tert-butyl (6-bromopyridin-3-yl)carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br |
The synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate emerged from advancements in carbamate chemistry and pyridine functionalization. Key developments include:
1.2.1 Precursor Synthesis
The compound is typically derived from 3-amino-6-bromopyridine (CAS 13534-97-9), a precursor with a reactive amine group. This amine undergoes protection with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to form the carbamate.
1.2.2 Reaction Optimization
Early methodologies focused on improving yields and scalability:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, CH₂Cl₂, RT, 4h | >95% | |
| Alternative Conditions | DPPA, t-BuOH, 80°C, 2h | 76% | |
| Large-Scale Synthesis | Boc₂O, TEA, THF, 0°C to RT | 50% |
These methods highlight the compound’s adaptability to varying synthetic scales and conditions.
1.2.3 Role in Pyridine Chemistry
The bromine substituent at position 6 enables participation in Suzuki-Miyaura cross-couplings, while the carbamate group protects the amine at position 3 during multistep syntheses. This dual functionality solidified its role in constructing complex heterocycles.
tert-Butyl (6-bromopyridin-3-yl)carbamate remains pivotal in modern organic synthesis due to its unique reactivity and versatility.
1.3.1 Applications in Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed couplings. For example:
| Reaction Type | Example | Outcome | |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Biaryl Pyridine Derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Amine | N-Aryl Pyridine Derivatives |
1.3.2 Carbamate Deprotection Strategies
The tert-butyl carbamate group is selectively removed under acidic conditions (e.g., HCl/dioxane or TFA) to regenerate the free amine, enabling further functionalization:
1.3.3 Structural Analogues and Comparisons
The compound’s bromine and carbamate positions distinguish it from related derivatives:
| Compound | CAS Number | Bromine Position | Carbamate Position |
|---|---|---|---|
| tert-Butyl (5-bromopyridin-3-yl)carbamate | N/A | 5 | 3 |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | N/A | 6 | 3 |
Its regioselectivity and stability make it preferable for precise synthetic applications.
tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS: 218594-15-1) is a crystalline compound with molecular formula C₁₀H₁₃BrN₂O₂ and molecular weight of 273.13 g/mol [1]. The compound features a 6-bromopyridine ring connected to a carbamate group bearing a tert-butyl moiety [1]. X-ray crystallographic studies reveal important structural features that contribute to its molecular geometry and packing arrangement in the solid state .
The molecular structure exhibits a nearly planar pyridine ring with slight deviations due to the bromine substituent at the 6-position [3]. The bromine atom creates an asymmetric electron density distribution across the pyridine ring, influencing the overall molecular conformation [3]. The carbamate group adopts a planar configuration with the nitrogen atom showing sp² hybridization, as evidenced by the trigonal planar geometry around this atom [4].
Key bond lengths determined from crystallographic data include:
| Bond | Length (Å) |
|---|---|
| C=O (carbamate) | 1.219 |
| C-N (carbamate) | 1.362 |
| C-O (carbamate) | 1.435 |
| C-Br (pyridine) | 1.892 |
| C-N (pyridine-carbamate) | 1.410 |
The bond angles within the molecule reveal important structural features that influence its reactivity and properties [3]. The O=C-N bond angle in the carbamate group measures approximately 124.3°, consistent with the sp² hybridization of the carbon atom [4]. The C-N-C bond angle between the carbamate and pyridine moieties is approximately 127.8°, indicating slight deviation from ideal geometry due to electronic and steric factors [4].
The crystal packing of tert-Butyl (6-bromopyridin-3-yl)carbamate is stabilized by intermolecular hydrogen bonding interactions, primarily involving the N-H group of the carbamate and the carbonyl oxygen atoms of adjacent molecules [3]. These hydrogen bonds form a network that contributes to the overall crystal stability and influences the physical properties of the compound [3]. Additionally, weak C-H···O and C-H···Br interactions further stabilize the crystal structure [4].
The dihedral angle between the pyridine ring and the carbamate group is approximately 32.5°, indicating a non-coplanar arrangement that minimizes steric interactions while maintaining conjugation between the two systems [4]. This torsional preference has significant implications for the electronic properties and reactivity of the compound [3].
The proton nuclear magnetic resonance spectrum of tert-Butyl (6-bromopyridin-3-yl)carbamate provides valuable information about its molecular structure [5]. The spectrum exhibits characteristic signals that can be assigned to specific protons within the molecule [6].
The tert-butyl group appears as a strong singlet at approximately 1.5-1.6 ppm, integrating for nine protons [6]. The pyridine ring protons display a characteristic pattern with the H-2 proton (adjacent to the nitrogen) appearing as a doublet at 8.2-8.4 ppm [5]. The H-4 proton appears as a doublet of doublets at 7.7-7.9 ppm due to coupling with both neighboring protons [5]. The H-5 proton (adjacent to the bromine) appears as a doublet at 7.4-7.6 ppm [6]. The carbamate NH proton typically appears as a broad singlet at 7.0-7.2 ppm [6].
Carbon-13 NMR spectroscopy further confirms the structure of tert-Butyl (6-bromopyridin-3-yl)carbamate with distinct signals for each carbon environment [7]. The carbonyl carbon of the carbamate group appears at 152-154 ppm, consistent with its highly deshielded nature [6]. The quaternary carbon of the tert-butyl group appears at 80-82 ppm, while the methyl carbons of this group appear at 28-29 ppm [6].
The pyridine ring carbons display characteristic chemical shifts: C-2 at 145-147 ppm, C-3 at 130-132 ppm, C-4 at 138-140 ppm, C-5 at 124-126 ppm, and C-6 (connected to bromine) at 140-142 ppm [7]. These chemical shifts are consistent with the electron-withdrawing effects of the nitrogen and bromine atoms on the pyridine ring [7].
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within tert-Butyl (6-bromopyridin-3-yl)carbamate [8]. The N-H stretching vibration appears as a medium to strong band at 3300-3400 cm⁻¹ [8]. The C-H stretching vibrations of the tert-butyl group appear at 2950-3000 cm⁻¹ [8].
The carbonyl (C=O) stretching vibration of the carbamate group appears as a strong band at 1680-1720 cm⁻¹, which is characteristic of carbamate compounds [8]. The C=N and C=C stretching vibrations of the pyridine ring appear at 1580-1600 cm⁻¹ and 1400-1500 cm⁻¹, respectively [8]. The C-N stretching vibration appears at 1300-1350 cm⁻¹, while the C-O stretching vibration appears at 1150-1250 cm⁻¹ [8]. The C-Br stretching vibration appears at 650-750 cm⁻¹, confirming the presence of the bromine substituent [8].
Ultraviolet-visible spectroscopy of tert-Butyl (6-bromopyridin-3-yl)carbamate reveals absorption bands that correspond to electronic transitions within the molecule [8]. The compound exhibits a π→π* transition associated with the pyridine ring at 240-260 nm [8]. An n→π* transition associated with the carbonyl group appears at 270-290 nm [8]. Another n→π* transition associated with the pyridine nitrogen appears at 310-330 nm [8].
The presence of the bromine substituent causes a bathochromic shift (red shift) in the absorption maxima compared to the unsubstituted pyridine carbamate, due to the heavy atom effect and extended conjugation [8]. This spectroscopic profile provides valuable information about the electronic structure and conjugation within the molecule [8].
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of tert-Butyl (6-bromopyridin-3-yl)carbamate [9]. These computational studies complement experimental data and offer a deeper understanding of the molecular behavior at the quantum mechanical level [10].
DFT calculations at the B3LYP/6-31G* level reveal the energies and character of the frontier molecular orbitals of tert-Butyl (6-bromopyridin-3-yl)carbamate [11]. The highest occupied molecular orbital (HOMO) has an energy of -6.23 eV and exhibits a character that combines contributions from the nitrogen lone pair of the carbamate group and the π system of the pyridine ring [11]. The lowest unoccupied molecular orbital (LUMO) has an energy of -1.87 eV and is primarily localized on the pyridine ring with contributions from the σ* orbital of the C-Br bond [11].
The HOMO-LUMO gap of 4.36 eV indicates moderate chemical stability and reactivity [11]. This value is comparable to other pyridine carbamates but is influenced by the electron-withdrawing effect of the bromine substituent [11]. The calculated ionization potential (7.15 eV) and electron affinity (1.25 eV) further characterize the electronic properties of the compound [11].
Table: Molecular Orbital Energies from DFT Calculations (B3LYP/6-31G*)
| Molecular Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO-2 | -7.42 | π (pyridine) + n (Br) |
| HOMO-1 | -6.85 | n (carbamate O) + π (pyridine) |
| HOMO | -6.23 | n (carbamate N) + π (pyridine) |
| LUMO | -1.87 | π* (pyridine) + σ* (C-Br) |
| LUMO+1 | -0.95 | π* (pyridine) + π* (C=O) |
| LUMO+2 | -0.42 | σ* (C-O) + π* (pyridine) |
Atomic charge calculations using both Mulliken and Natural Bond Orbital (NBO) methods reveal the charge distribution within the molecule [10]. The carbonyl oxygen carries the most negative charge (-0.52 by Mulliken, -0.58 by NBO), consistent with its role as a hydrogen bond acceptor [10]. The bromine atom shows a moderate negative charge (-0.25 by Mulliken, -0.18 by NBO), reflecting its electronegativity and potential for halogen bonding interactions [10].
The carbamate carbon bears a significant positive charge (0.65 by Mulliken, 0.72 by NBO), consistent with its electron-deficient nature due to the adjacent electronegative atoms [10]. This charge distribution influences the reactivity patterns and intermolecular interactions of the compound [10].
DFT calculations also provide information about the vibrational modes of tert-Butyl (6-bromopyridin-3-yl)carbamate [10]. The calculated frequencies for key vibrational modes include N-H stretching at 3425 cm⁻¹, C=O stretching at 1705 cm⁻¹, and C-Br stretching at 695 cm⁻¹ [10]. These calculated values show good agreement with experimental IR data, validating the computational model [10].
Time-dependent DFT (TD-DFT) calculations predict the electronic transitions responsible for the UV-Vis absorption spectrum of tert-Butyl (6-bromopyridin-3-yl)carbamate [9]. The lowest-energy transition (S₀→S₁) occurs at 322 nm (3.85 eV) and involves an n→π* transition from the bromine lone pair to the pyridine π* orbital [9]. This transition has a low oscillator strength (0.0012), consistent with its forbidden nature [9].
The most intense transitions occur at 265 nm (S₀→S₃, oscillator strength 0.1235) and 228 nm (S₀→S₅, oscillator strength 0.1842), corresponding to π→π* transitions within the pyridine ring and from the pyridine to the carbonyl group, respectively [9]. These computational results provide a theoretical basis for understanding the experimental UV-Vis spectrum [9].
A comparative analysis of tert-Butyl (6-bromopyridin-3-yl)carbamate with structurally analogous pyridine carbamates reveals important trends in physical, chemical, and spectroscopic properties [12]. This analysis helps to understand the influence of substituents on the pyridine ring and provides context for interpreting the properties of the title compound [13].
When compared to the unsubstituted tert-Butyl (pyridin-3-yl)carbamate, the 6-bromo derivative shows subtle differences in bond lengths and angles [12]. The C-Br bond length (1.892 Å) is longer than the corresponding C-H bond in the unsubstituted compound, reflecting the larger atomic radius of bromine [12]. The presence of the bromine atom also influences the electron density distribution across the pyridine ring, affecting the C=N bond length and the overall aromaticity [13].
Comparison with tert-Butyl (6-chloropyridin-3-yl)carbamate reveals similarities due to the halogen substitution, though the C-Cl bond (1.739 Å) is shorter than the C-Br bond, consistent with the smaller atomic radius of chlorine [13]. The tert-Butyl (6-methylpyridin-3-yl)carbamate shows different electronic effects due to the electron-donating nature of the methyl group, in contrast to the electron-withdrawing halogens [13].
The molecular weight of tert-Butyl (6-bromopyridin-3-yl)carbamate (273.13 g/mol) is higher than that of the unsubstituted analogue (194.23 g/mol) and the chloro derivative (228.67 g/mol), reflecting the atomic weight contribution of the bromine atom [12]. The calculated LogP value (2.31) indicates greater lipophilicity compared to the unsubstituted (1.45), chloro (1.98), and methyl (1.72) analogues, which has implications for solubility and membrane permeability [12].
Table: Comparative Analysis of tert-Butyl (6-bromopyridin-3-yl)carbamate with Analogous Compounds
| Compound | Molecular Weight | LogP | C=O Stretching (cm⁻¹) | UV λmax (nm) |
|---|---|---|---|---|
| tert-Butyl (6-bromopyridin-3-yl)carbamate | 273.13 | 2.31 | 1700-1710 | 275, 320 |
| tert-Butyl (pyridin-3-yl)carbamate | 194.23 | 1.45 | 1695-1705 | 265, 310 |
| tert-Butyl (6-chloropyridin-3-yl)carbamate | 228.67 | 1.98 | 1700-1710 | 270, 315 |
| tert-Butyl (6-methylpyridin-3-yl)carbamate | 208.26 | 1.72 | 1695-1705 | 260, 305 |
The ¹H NMR spectra of these analogues show characteristic differences in the chemical shifts of the pyridine ring protons [12]. The electron-withdrawing bromine in tert-Butyl (6-bromopyridin-3-yl)carbamate causes a downfield shift of the adjacent protons compared to the unsubstituted analogue [12]. The methyl-substituted analogue shows an additional signal for the methyl protons and upfield shifts of the pyridine protons due to the electron-donating effect of the methyl group [12].
In the IR spectra, the C=O stretching frequency of tert-Butyl (6-bromopyridin-3-yl)carbamate (1700-1710 cm⁻¹) is similar to that of the chloro derivative but slightly higher than the unsubstituted and methyl analogues, reflecting the influence of the electron-withdrawing halogen on the carbonyl bond strength [13].
The UV-Vis spectra show a bathochromic shift in the absorption maxima of tert-Butyl (6-bromopyridin-3-yl)carbamate (275, 320 nm) compared to the unsubstituted (265, 310 nm), chloro (270, 315 nm), and methyl (260, 305 nm) analogues [13]. This red shift is attributed to the heavy atom effect of bromine and its influence on the electronic transitions within the molecule [13].
DFT calculations reveal differences in the frontier molecular orbital energies and electronic properties of these analogues [11]. The HOMO energy of tert-Butyl (6-bromopyridin-3-yl)carbamate (-6.23 eV) is lower than that of the unsubstituted (-6.05 eV) and methyl (-5.92 eV) analogues but similar to the chloro derivative (-6.18 eV), reflecting the electron-withdrawing nature of the halogens [11]. Similarly, the LUMO energy (-1.87 eV) is lower than that of the unsubstituted (-1.65 eV) and methyl (-1.48 eV) analogues but comparable to the chloro derivative (-1.82 eV) [11].
The HOMO-LUMO gap of tert-Butyl (6-bromopyridin-3-yl)carbamate (4.36 eV) is similar to that of the chloro derivative (4.36 eV) but slightly smaller than the unsubstituted (4.40 eV) and methyl (4.44 eV) analogues [11]. This trend reflects the influence of substituents on the electronic structure and reactivity of these compounds [11].
tert-Butyl (6-bromopyridin-3-yl)carbamate is a versatile building block in heterocyclic chemistry. Its preparation hinges on efficient tert-butyloxycarbonyl (Boc) protection of 6-bromopyridin-3-amine or conversion of 2- or 3-bromonicotinic acid derivatives via azide-mediated rearrangements. Key performance metrics—yield, selectivity, reaction rate, and environmental footprint—vary markedly with protection-deprotection strategy, catalyst system, solvent, and scale-up approach.
Boc protection of aminopyridines can be divided into two conceptual routes: direct carbamylation of the amine and indirect azide–rearrangement of the corresponding carboxylic acid.
| Route | Representative Conditions | Isolated Yield | Notable Features |
|---|---|---|---|
| Direct Boc₂O/4-dimethylaminopyridine in tetrahydrofuran, reflux 3 h [1] | 50.7% [1] | Simple work-up but moderate conversion | |
| Direct Boc₂O/lithium bis(trimethylsilyl)amide, 0 °C→25 °C [1] | 62% [1] | Low-temperature control minimizes over-Boc products | |
| Direct Boc₂O/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide–1-hydroxybenzotriazole, room temperature, 1-4 h [2] | 80-90% [2] | Patent-reported high selectivity; minimal di-Boc impurities | |
| Indirect diphenylphosphoryl azide in tert-butyl alcohol, 80 °C, 3 h (Aza-Lössin) [1] | 99% [1] | Converts 2-bromonicotinic acid to Boc carbamate in one pot | |
| Indirect diphenylphosphoryl azide/triethylamine, 2 h, 80 °C [1] | 76% [1] | Mild base accelerates rearrangement, avoids over-acylation |
Key findings
Mechanistic studies highlight two catalytic paradigms: nucleophilic acylation catalysis (4-dimethylaminopyridine) and transition-state hydrogen-bond relays (protic solvents).
| Catalyst/Promoter | Mechanistic Role | Observed Effect |
|---|---|---|
| 4-Dimethylaminopyridine | Forms Boc-pyridinium intermediate that is more electrophilic than Boc₂O, accelerating amine attack [3] | Rate enhancement ≈10-fold vs base-only; may increase carbonate side-products [3] |
| Triethylamine | Acts as Brønsted base to deprotonate the pyridin-3-amine, generating a nucleophilic anion | Moderate rate acceleration; minimal side reactions [3] |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide–1-hydroxybenzotriazole | Converts Boc₂O into an active ester, suppressing CO₂ evolution that otherwise leads to loss of reagent | Yield boost of 20-30% vs DMAP route and cleaner chromatograms [2] |
| Sodium iodide/4-dimethylaminopyridine “gel” system | Promotes rapid in-situ formation of a solvogel matrix in tetrahydrofuran, fixing reagents in close proximity [4] | Sub-second conversion (>98% by high-performance liquid chromatography) [4] |
Computational and kinetic analyses show that inclusion of protic additives such as methanol further lowers the transition-state energy by 2.28 kcal mol⁻¹, corresponding to a seventy-fold rate acceleration for aromatic amines compared with non-polar solvents [5].
Solvent polarity and hydrogen-bonding capacity wield decisive influence over both kinetics and selectivity.
| Solvent | Relative Rate vs CHCl₃ | Typical Yield | Comment |
|---|---|---|---|
| Methanol | 70× faster [5] | 85-90% [5] | Hydrogen-bond relay stabilizes six-membered transition state |
| Dichloromethane | Baseline (1×) [5] | 78-82% [6] | Easy work-up; limited rate |
| Tetrahydrofuran | 4-6× [7] | 80-90% [1] | Good solvation of both organic and ionic species |
| Solvent-free molten Boc₂O | 10-15× [8] | 90-96% [8] | Eliminates volatile organic compounds; suitable for primary amines |
| Ethanol–water (1:1) | 8-10× [6] | 88-92% [6] | Enables biphasic extraction, simplifying isolation |
Mechanistic models attribute the methanol effect to dual hydrogen-bond stabilization between the aniline N–H and both carbonyl oxygens of Boc₂O, thereby reducing the activation barrier [5]. Tetrahydrofuran offers an optimal balance between nucleophile solvation and reagent miscibility, especially for brominated heteroarenes that risk precipitation in highly protic media [7].
Process intensification focuses on solvent minimization, benign reagents, and energy-efficient operations.
| Green Metric | Benchmark Result | Strategy |
|---|---|---|
| Process mass intensity (PMI) | 12 kg kg⁻¹ product (solvent-free Boc protection) [8] | Eliminate solvent, operate at Boc₂O melting point (22-24 °C) |
| E-factor | 5.4 (carbodiimide–HOBt route) vs 9.7 (DMAP route) [9] | Water-ethanol work-up, recyclable HOBt [9] |
| Energy consumption | 40% reduction when switching from 80 °C DPPA batch to 30 °C continuous-flow Boc₂O process [10] | Microreactor enhances heat transfer, cuts residence time |
| Hazard profile | Replaces diphenylphosphoryl azide with urea–hydrogen peroxide for in-situ Boc activation, eliminating hydrazoic acid risk [9] | Assessed by Green Chemistry metric for azide substitution |
Scale-up case study: a 50 kg plant campaign of tert-Butyl (6-bromopyridin-3-yl)carbamate utilized seed-induced crystallization during Boc protection in ethanol, reducing filtrate loss to <1% and increasing overall isolated yield from 78% to 88%, while wastewater chemical oxygen demand dropped by 35% [10].
| Entry | Catalyst System | Substrate Loading (mol L⁻¹) | Temp (°C) | Time (h) | Yield (%) | Di-Boc (%) |
|---|---|---|---|---|---|---|
| A | Boc₂O / triethylamine | 0.50 | 25 | 2.0 | 82 [3] | 3 [2] |
| B | Boc₂O / 4-dimethylaminopyridine | 0.45 | 66 | 3.0 | 51 [1] | 8 [1] |
| C | Boc₂O / carbodiimide–hydroxybenzotriazole | 0.60 | 25 | 1.5 | 89 [2] | 1 [2] |
| D | Diphenylphosphoryl azide | 0.30 | 80 | 3.0 | 99 [1] | <1 [1] |
| E | NaI–4-dimethylaminopyridine gel | 0.40 | 25 | 0.003 | 98 [4] | <1 [4] |
| Solvent | Activation Energy (kcal mol⁻¹) | k_obs (relative) | Comment |
|---|---|---|---|
| Chloroform-d | 16.22 [5] | 1.0 | Baseline for aromatic amines |
| Methanol-d₄ | 13.94 [5] | 70.0 | Two extra hydrogen bonds accelerate transition state |
| Tetrahydrofuran | 15.1 [7] | 8.5 | Good polarizability, moderate donor number |
| Molten Boc₂O | 14.5 [8] | 12.0 | High local reagent concentration |
| Route | PMI (kg waste kg⁻¹) | E-factor | Hazard Class | Remarks |
|---|---|---|---|---|
| DPPA rearrangement (batch) | 28 [10] | 19 [10] | High (azide) | Exceptional yield but explosive intermediate |
| Carbodiimide–HOBt in ethanol | 15 [9] | 5.4 [9] | Medium | Recyclable HOBt; ethanol recovery 92% |
| Solvent-free molten Boc₂O | 12 [8] | 4.9 [8] | Low | No volatile organic compounds; simple filtration |
Irritant